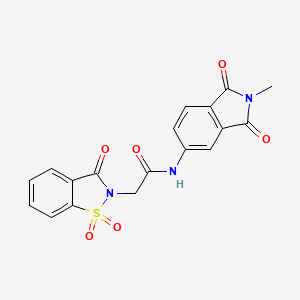
5-bromo-N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-1-naphthamide
Descripción general
Descripción
5-bromo-N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-1-naphthamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-1-naphthamide involves the inhibition of this compound activity. This compound is an enzyme that plays a crucial role in DNA repair. When DNA damage occurs, this compound is activated and binds to the damaged site, recruiting other DNA repair proteins to the site. This compound inhibition prevents the repair of damaged DNA, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound activity. This compound inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. Additionally, this compound inhibition has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-1-naphthamide in lab experiments are primarily related to its potent inhibition of this compound activity. This makes it a valuable tool for studying the role of this compound in DNA repair and cell death. However, one limitation of using this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 5-bromo-N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-1-naphthamide. One area of interest is the development of more selective this compound inhibitors that have fewer off-target effects. Additionally, further research is needed to better understand the role of this compound in DNA repair and cell death, which could lead to the development of new cancer therapies and treatments for neurodegenerative diseases. Finally, the use of this compound in combination with other cancer therapies, such as immunotherapy, is an area of active research.
Aplicaciones Científicas De Investigación
5-bromo-N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-1-naphthamide has been extensively used in scientific research. It is a potent inhibitor of this compound, which is involved in DNA repair. This compound inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising target for cancer treatment. Additionally, this compound inhibition has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Propiedades
IUPAC Name |
5-bromo-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-8-13(15(22)20-16(23)18-8)19-14(21)11-6-2-5-10-9(11)4-3-7-12(10)17/h2-7H,1H3,(H,19,21)(H2,18,20,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOKOPGKZYOXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)NC(=O)C2=CC=CC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2,5-dimethoxy-phenyl)-methanesulfonamide](/img/structure/B3547962.png)
![4-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B3547981.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide](/img/structure/B3547986.png)
![2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3547991.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-iodo-phenyl)-methanesulfonamide](/img/structure/B3548000.png)

![N-(2,5-dimethoxyphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3548014.png)
![methyl 2-{[(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B3548015.png)
![2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide](/img/structure/B3548022.png)
![N~2~-(2-ethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3548041.png)
![ethyl 3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-2-[(3-pyridinylmethyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B3548043.png)

![methyl 2-({[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonyl}amino)benzoate](/img/structure/B3548049.png)
![2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3548063.png)